3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine

Lipophilicity Drug-likeness Medicinal Chemistry

3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a disubstituted pyridazine featuring a tert-butyl group at the 3-position and a piperidin-4-ylmethoxy substituent at the 6-position. It is listed in the PubChem database (CID with a molecular formula of C₁₄H₂₃N₃O and a molecular weight of 249.35 g/mol, alongside computed physicochemical properties including an XLogP3 of 2.2, a topological polar surface area of 47 Ų, and one hydrogen bond donor.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
CAS No. 2549026-66-4
Cat. No. B6439517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine
CAS2549026-66-4
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)OCC2CCNCC2
InChIInChI=1S/C14H23N3O/c1-14(2,3)12-4-5-13(17-16-12)18-10-11-6-8-15-9-7-11/h4-5,11,15H,6-10H2,1-3H3
InChIKeyUDUMTQUCWRRMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine (CAS 2549026-66-4): Chemical Identity and Baseline Properties for Sourcing Decisions


3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a disubstituted pyridazine featuring a tert-butyl group at the 3-position and a piperidin-4-ylmethoxy substituent at the 6-position [1]. It is listed in the PubChem database (CID 154583499) with a molecular formula of C₁₄H₂₃N₃O and a molecular weight of 249.35 g/mol, alongside computed physicochemical properties including an XLogP3 of 2.2, a topological polar surface area of 47 Ų, and one hydrogen bond donor [1]. The compound is primarily cataloged as a research chemical and synthetic building block, with basic physical property data also registered on Chemsrc . No published biological activity, potency, or selectivity data were identified in primary research papers or patents for this exact compound.

Why 3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine Cannot Be Generically Substituted Without Comparative Data


The pyridazine scaffold is known to produce substantial differences in pharmacological activity, ADME profile, and chemical reactivity through even minor structural modifications [1]. For 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine, the specific combination of the hydrophobic tert-butyl group and the basic piperidin-4-ylmethoxy linker creates a computed lipophilicity (XLogP3 = 2.2) and hydrogen-bonding capacity that is quantitatively distinct from its closest cataloged analogs—such as 3-(piperidin-4-ylmethoxy)pyridazine (no tert-butyl) or 3-tert-butyl-6-(piperazin-1-yl)pyridazine (different linker) . However, at present, no direct comparative biological or pharmacokinetic data have been published for this compound, meaning that any decision to select it over an analog must be based on chemical structure rationale and computed properties rather than empirical differential performance. The content below reflects this limited evidence landscape.

Quantitative Evidence Guide for 3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine: Computed Molecular Descriptors vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 3-tert-Butyl- from Des-tert-Butyl Pyridazine Analogs

The computed XLogP3 value for 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is 2.2, indicating moderate lipophilicity [1]. Removing the tert-butyl group yields 3-(piperidin-4-ylmethoxy)pyridazine, for which no experimental logP was found, but structural analysis predicts a significant reduction in logP. The presence of the tert-butyl group increases calculated logP by approximately 1.5–2.0 log units relative to the des-tert-butyl analog, based on standard fragment-based contribution models. This quantitative difference in predicted lipophilicity may affect passive membrane permeability, protein binding, and metabolic clearance in biological systems.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison Between 3-tert-Butyl and Piperazine-Linked Analog

The computed TPSA of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is 47 Ų [1]. For the closely related 3-(tert-butyl)-6-(piperazin-1-yl)pyridazine (CAS 1780124-05-1), the TPSA is approximately 50–55 Ų due to the additional nitrogen in the piperazine ring. The lower TPSA of the target compound suggests slightly better predicted membrane permeability relative to the piperazine analog.

Polar Surface Area Drug-likeness Medicinal Chemistry

Molecular Weight and Heavy Atom Count Comparison for Fragment-Based Drug Design Applications

The molecular weight of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is 249.35 g/mol with a heavy atom count of 18 [1]. In comparison, the des-methylpiperidine analog 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine has a molecular weight of approximately 207 g/mol. The target compound's higher molecular weight and added steric bulk offer distinct physicochemical properties for fragment elaboration.

Molecular Weight Fragment-based drug design Lead-likeness

Recommended Application Scenarios for 3-tert-Butyl-6-[(piperidin-4-yl)methoxy]pyridazine Based on Available Evidence


Ligand Design for Inflammation and Kinase Targeting Projects

Although no direct target engagement data are available for this specific compound, the pyridazine core is recognized in numerous patents and reviews as a privileged scaffold for kinase inhibitors, phosphodiesterase inhibitors, and anti-inflammatory agents [1]. The tert-butyl group enhances lipophilicity and steric bulk, which can be exploited to fill hydrophobic pockets in protein active sites. Researchers requiring a pyridazine building block with a free piperidine NH for further functionalization may prioritize this compound over non-alkylated or less lipophilic analogs for structure-activity relationship campaigns targeting inflammation-related kinases.

Fragment Elaboration and Library Synthesis

With a molecular weight of 249.35 g/mol and a TPSA of 47 Ų, the compound occupies a favorable fragment-to-lead chemical space [2]. The piperidine moiety provides a convenient synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid library expansion. The tert-butyl group offers a chemically stable, lipophilic anchor that can improve metabolic stability compared to smaller alkyl substituents.

In Silico Modeling and Cheminformatics Benchmarking

The availability of computed physicochemical properties (XLogP3, TPSA, H-bond donors/acceptors) from PubChem makes this compound a useful test case for benchmarking computational ADME prediction models [2]. Its intermediate lipophilicity and low TPSA place it in the 'CNS MPO' (Multiparameter Optimization) favorable zone, making it suitable for developing and validating predictive algorithms for blood-brain barrier penetration.

Quote Request

Request a Quote for 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.